3-(2-Azidophenyl)propanoic acid

Description

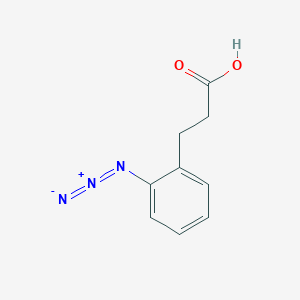

3-(2-Azidophenyl)propanoic acid is a phenylpropanoic acid derivative featuring an azido (-N₃) group at the ortho position of the phenyl ring and a propanoic acid (-CH₂CH₂COOH) side chain. The azide group confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound valuable in bioconjugation, polymer synthesis, and drug discovery .

Properties

IUPAC Name |

3-(2-azidophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-12-11-8-4-2-1-3-7(8)5-6-9(13)14/h1-4H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJJJHFBYPFCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Azidophenyl)propanoic acid typically involves the introduction of an azide group to a phenylpropanoic acid derivative. One common method includes the diazotization of 2-aminophenylpropanoic acid followed by treatment with sodium azide. The reaction conditions often require a controlled temperature environment and the use of solvents such as water or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Azidophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, solvents like ethanol or water, and controlled temperatures.

Click Chemistry: Copper(I) catalysts, alkynes, and solvents like dimethyl sulfoxide (DMSO).

Reduction Reactions: Hydrogen gas, palladium catalysts, and solvents like methanol.

Major Products:

Substitution Reactions: Amines and other nitrogen-containing derivatives.

Click Chemistry: Triazoles.

Reduction Reactions: Amines.

Scientific Research Applications

3-(2-Azidophenyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other markers.

Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Azidophenyl)propanoic acid primarily involves its azide group, which is highly reactive and can participate in various chemical reactions. In biological systems, the azide group can be used to modify proteins or other biomolecules through click chemistry, enabling the study of molecular interactions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Azidophenyl)propanoic acid with structurally or functionally related phenylpropanoic acid derivatives, emphasizing substituent diversity, applications, and biological activities.

Table 1: Structural and Functional Comparison of Phenylpropanoic Acid Derivatives

Key Comparison Points:

Functional Group Influence: Azide vs. Heterocyclic Modifications: Thienyl () and furan () substituents alter electronic properties, enabling applications in conductive materials or bioactive molecules.

Biological Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit broad-spectrum antimicrobial and anticancer activities, attributed to their ability to disrupt eukaryotic biochemical pathways . Fluorinated analogs (e.g., 3-(2,6-difluorophenyl)-3-acetamidopropanoic acid) may exhibit enhanced metabolic stability and lipophilicity, critical for drug design .

Synthetic Utility: The azide group in the main compound supports modular synthesis, while 3-(1-pyrrolyl)-propanoic acid () is used in pyrrole copolymers for electronic applications.

Research Findings and Contradictions

- Antimicrobial vs. Anticancer Activities: While 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show dual antimicrobial and anticancer effects , other analogs like 3-(4-hydroxy-3-methoxyphenyl)propanoic acid are primarily antimycobacterial , highlighting substituent-dependent bioactivity.

- Reactivity Trade-offs : Azide-containing compounds prioritize chemical reactivity (e.g., cycloadditions), whereas hydroxylated analogs favor solubility and natural product integration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.